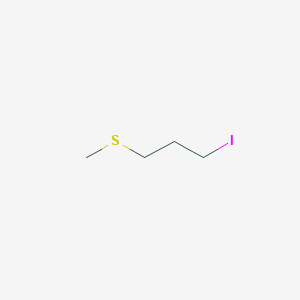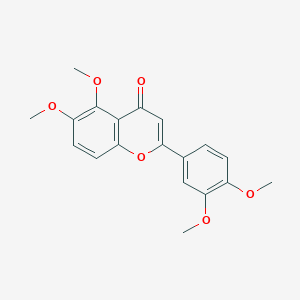![molecular formula C26H19BrO B14356467 1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene CAS No. 90964-43-5](/img/structure/B14356467.png)
1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a bromo group and two phenoxyphenyl groups attached to an ethene backbone. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene typically involves the following steps:
Phenoxyphenyl Substitution: The phenoxyphenyl groups are introduced through a substitution reaction, where phenol derivatives react with the bromo-substituted ethene under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the bromo group.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of phenoxyphenyl ketones or carboxylic acids.
Reduction: Formation of ethene derivatives without the bromo group.
Substitution: Formation of various substituted ethene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromo group and phenoxyphenyl groups can form specific interactions with these targets, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-Bromo-1-phenylethanone
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
Uniqueness
1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene is unique due to its specific combination of bromo and phenoxyphenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
90964-43-5 |
|---|---|
Molekularformel |
C26H19BrO |
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
1-(2-bromo-1,2-diphenylethenyl)-2-phenoxybenzene |
InChI |
InChI=1S/C26H19BrO/c27-26(21-14-6-2-7-15-21)25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)28-22-16-8-3-9-17-22/h1-19H |
InChI-Schlüssel |
UKILNIPMVLDLFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



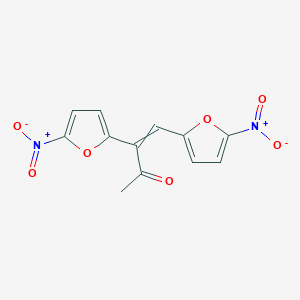


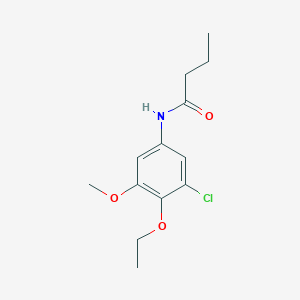

![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)
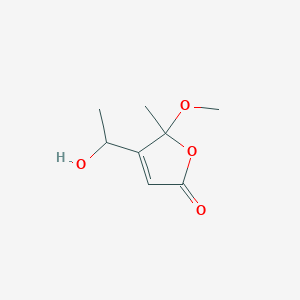
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)
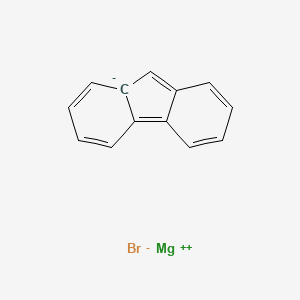
![2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol](/img/structure/B14356450.png)
